(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Catalog No.
S1900246
CAS No.
86286-50-2
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

CAS Number

86286-50-2

Product Name

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

IUPAC Name

(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m1/s1

InChI Key

LTENIVFVXMCOQI-KGLIPLIRSA-N

SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=O)N2)C3=CC=CC=C3

Asymmetric Catalysis

One prominent area of research involving oxazolidinones is asymmetric catalysis. These compounds can act as chiral ligands, meaning they can bind to a metal center and influence the reactivity of a molecule in a stereoselective manner. This allows researchers to control the formation of specific stereoisomers in chemical reactions, which is crucial for the synthesis of many pharmaceuticals and other complex molecules ().

For example, certain oxazolidinone derivatives have been shown to be effective ligands in reactions like aldol additions and Diels-Alder cycloadditions, enabling the synthesis of enantiopure products with high yields ().

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone might also possess similar catalytic properties due to its chiral structure. However, dedicated research to explore its potential as an asymmetric catalyst is yet to be reported in detail.

Medicinal Chemistry

Another field where oxazolidinones hold promise is medicinal chemistry. Some oxazolidinone derivatives have exhibited various biological activities, including antibacterial and antifungal properties ().

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral compound characterized by its unique oxazolidinone structure, featuring two phenyl groups attached to the 4 and 5 positions of the oxazolidinone ring. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. This compound is notable for its potential applications in asymmetric synthesis and medicinal chemistry due to its chirality and functional groups .

, particularly in asymmetric synthesis. It has been utilized as a chiral auxiliary in reactions such as:

  • Aldol Additions: It can facilitate the formation of β-hydroxy carbonyl compounds from aldehydes or ketones.
  • Diels-Alder Cycloadditions: This compound acts as a dienophile or diene in cycloaddition reactions, promoting the formation of six-membered rings .

These reactions leverage the stereochemistry of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone to produce enantiomerically enriched products.

Several methods exist for synthesizing (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone:

  • From Diphenylacetaldehyde: One common method involves the reaction of diphenylacetaldehyde with an amine and subsequent cyclization to form the oxazolidinone ring.
  • Using Carbon Dioxide: Another approach includes the reaction of 2-Azido-1,2-diphenyl-ethanol with carbon dioxide in the presence of sodium hydride and trimethylphosphine to yield the desired compound .

The applications of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone span various fields:

  • Asymmetric Synthesis: Its chiral nature makes it a valuable reagent in synthesizing enantiomerically pure compounds.
  • Pharmaceutical Development: Given its potential biological activities, it may serve as a lead compound for developing new antibiotics or anticancer agents .

Several compounds share structural similarities with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(4S,5R)-(−)-cis-4,5-Diphenyl-2-OxazolidinoneOpposite stereochemistryDifferent enantiomer with potential different biological activities
(4R,5S)-4,5-Diphenyl-3-Vinyl-2-OxazolidinoneContains vinyl group at position 3May exhibit different reactivity patterns due to vinyl substitution
(3R,4S)-3-(Diphenylmethyl)-2-OxazolidinoneSubstituted at position 3Different substitution pattern may lead to varied biological activities

The uniqueness of (4R,5S)-(+)-cis-4,5-Diphenyl-2-Oxazolidinone lies in its specific stereochemistry and potential applications in asymmetric synthesis and medicinal chemistry. Its ability to act as a chiral auxiliary sets it apart from other similar compounds.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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